![molecular formula C14H20FNO3 B2554522 Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate CAS No. 1436368-92-1](/img/structure/B2554522.png)

Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

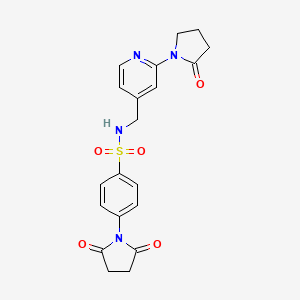

“Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate” is a chemical compound . It is also known as “tert-Butyl (4-fluorophenyl)carbamate” and has a CAS number of 60144-53-8 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a ketoreductase-assisted synthesis of a chiral selective tert-butyl carbamate derivative was described, involving the reduction of a benzoyl group to a hydroxymethyl group .Molecular Structure Analysis

The molecular structure of “Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate” can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry.Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines.Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate” include its molecular weight, which is 211.24 . It is a solid at room temperature . The compound is sealed in dry conditions and stored at 2-8°C .Applications De Recherche Scientifique

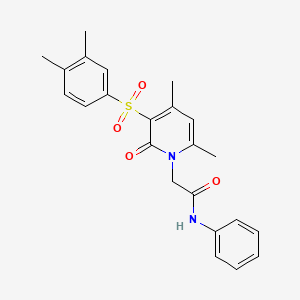

- Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Notably, it plays a role in the production of antidepressants such as Citalopram and Escitalopram oxalate , which specifically inhibit serotonin (5-HT) uptake .

- Additionally, it contributes to the synthesis of benzohydrols (including chlorobenzohydrols), which are intermediates in the preparation of nefopam —an analgesic, muscle relaxant, and antidepressant .

- Researchers have explored derivatives of Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate as effective inhibitors of phosphodiesterase 4 (PDE4). These inhibitors show promise in treating inflammatory conditions .

- Compound variants of Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate have been evaluated for antimicrobial properties. For instance, one derivative exhibited moderate activity against strains of S. aureus , E. faecalis , E. coli , and K. pneumoniae .

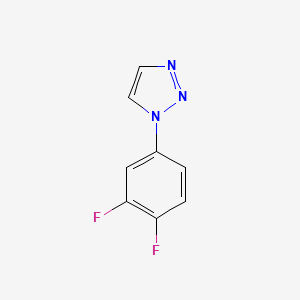

- ®-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate , synthesized from L-Serine , serves as a key intermediate in the natural product jaspine B . Jaspine B, isolated from various sponges, exhibits cytotoxic activity against several human carcinoma cell lines .

- Researchers have investigated pyrazole derivatives derived from Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate . These compounds have shown potential as PDE4 inhibitors for anti-inflammatory therapy .

- The synthetic route to enantiopure derivatives involves using tert-butanesulfinamide over p-toluenesulfinamide , based on yield and diastereoselectivity .

Pharmaceutical Synthesis:

PDE4 Inhibitors for Anti-Inflammatory Diseases:

Antimicrobial Activity:

Natural Product Intermediates:

Pyrazole Derivatives and Enantiopure Compounds:

Synthetic Routes and Yield Optimization:

Safety and Hazards

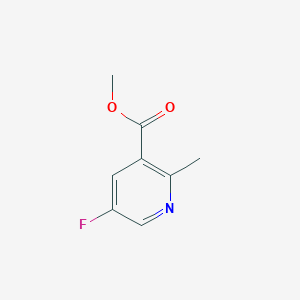

The compound is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3/c1-9(16-13(18)19-14(2,3)4)12(17)10-5-7-11(15)8-6-10/h5-9,12,17H,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPOAFDWDIWPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)F)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide](/img/structure/B2554440.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2554445.png)

![tert-Butyl N-[(1H-1,2,3-benzotriazol-1-yl({[(tert-butoxy)carbonyl]imino})methyl]carbamate](/img/structure/B2554448.png)

![7-(chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2554452.png)

![Cyclohexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2554454.png)

![(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2554456.png)

![3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2554457.png)

![Tert-butyl 8-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2554461.png)